![molecular formula C18H16N2O5S B2717513 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421490-24-5](/img/structure/B2717513.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N2O5 with a molecular weight of approximately 366.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a furan and thiazole derivative, which may contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones and related compounds exhibit significant anticancer properties. For instance, modifications to the thiazolidinone structure can enhance its activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for some derivatives have been reported in the range of 5.1–22.08 µM, indicating potent antiproliferative effects.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 16f | HepG2 | 6.19 ± 0.50 | |
Compound 16f | MCF-7 | 5.10 ± 0.40 | |
Doxorubicin | HepG2 | 9.18 ± 0.60 | |
Doxorubicin | MCF-7 | 7.26 ± 0.30 |
The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The presence of the furan and thiazole rings in the structure suggests potential antimicrobial properties. Compounds with similar structural motifs have shown activity against various bacterial strains, making this compound a candidate for further investigation in antimicrobial studies.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Disruption of Cell Cycle : Interfering with the normal progression of the cell cycle, leading to cell death.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited the growth of several cancer cell lines at concentrations lower than traditional chemotherapeutics like doxorubicin.
- Animal Models : Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in vivo.
科学研究应用
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action for anticancer activity may involve:
- Inhibition of Cell Proliferation : The compound has shown potential to inhibit key signaling pathways associated with cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death pathways in malignant cells.
- Cell Cycle Disruption : Interference with normal cell cycle progression can lead to cell death.
Recent studies have reported IC50 values for related compounds in the range of 5.1–22.08 µM against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells, indicating potent antiproliferative effects.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 16f | HepG2 | 6.19 ± 0.50 | |
Compound 16f | MCF-7 | 5.10 ± 0.40 | |
Doxorubicin | HepG2 | 9.18 ± 0.60 | |
Doxorubicin | MCF-7 | 7.26 ± 0.30 |
Antimicrobial Activity
The presence of the furan and thiazole rings suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, making this compound a candidate for further investigation in antimicrobial studies.
Mechanisms of Action :
- Inhibition of Enzymatic Activity : Interaction with enzymes involved in bacterial metabolism.
- Induction of Apoptosis : Triggering programmed cell death pathways in bacterial cells.
- Disruption of Cell Cycle : Interfering with bacterial replication processes.
In Vitro Studies
A series of in vitro experiments have demonstrated that this compound effectively inhibits the growth of several cancer cell lines at concentrations lower than traditional chemotherapeutics like doxorubicin. This suggests a potential for developing more effective treatment options.
Animal Models
Preliminary studies using animal models are necessary to evaluate the pharmacokinetics and therapeutic efficacy in vivo. These studies will provide insights into the compound's bioavailability and overall effectiveness as a therapeutic agent.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-11-16(26-18(20-11)14-3-2-6-22-14)8-19-17(21)9-23-12-4-5-13-15(7-12)25-10-24-13/h2-7H,8-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSCRNITPCYVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。